2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021255-22-0
VCID: VC11955036
InChI: InChI=1S/C22H20N4O2S/c1-15-3-7-17(8-4-15)24-21(27)14-29-22-20-13-19(25-26(20)12-11-23-22)16-5-9-18(28-2)10-6-16/h3-13H,14H2,1-2H3,(H,24,27)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC
Molecular Formula: C22H20N4O2S
Molecular Weight: 404.5 g/mol

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide

CAS No.: 1021255-22-0

Cat. No.: VC11955036

Molecular Formula: C22H20N4O2S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide - 1021255-22-0

Specification

CAS No. 1021255-22-0
Molecular Formula C22H20N4O2S
Molecular Weight 404.5 g/mol
IUPAC Name 2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C22H20N4O2S/c1-15-3-7-17(8-4-15)24-21(27)14-29-22-20-13-19(25-26(20)12-11-23-22)16-5-9-18(28-2)10-6-16/h3-13H,14H2,1-2H3,(H,24,27)
Standard InChI Key HFLCHBWNNIOBQJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC

Introduction

Chemical Formula and Molecular Weight

The compound's chemical formula is not explicitly provided in the available literature, but based on similar structures, it is expected to be complex, involving multiple aromatic rings and functional groups. The molecular weight would be in the range of similar compounds, such as N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, which has a molecular weight of 450.5 g/mol .

Synthesis

The synthesis of similar compounds typically involves multi-step organic reactions, requiring careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to ensure high purity and yield. Intermediate purification steps using chromatography techniques are common to separate unreacted materials and by-products.

Characterization

Characterization of the final compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity . These methods provide detailed information about the molecular structure and help in identifying potential impurities.

Kinase Inhibition

Compounds with a pyrazolo[1,5-a]pyrazin core are often explored as potential kinase inhibitors, which are therapeutic agents targeting specific molecular pathways involved in diseases like cancer. The sulfanyl group and acetamide moiety can contribute to interactions with biological targets, potentially enhancing the compound's efficacy as a kinase inhibitor.

Anti-inflammatory and Other Activities

While specific biological activities of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide are not documented, similar compounds have shown potential in various therapeutic areas. For example, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been evaluated as a possible 5-lipoxygenase (5-LOX) inhibitor, indicating anti-inflammatory potential .

In Silico Studies

In silico studies, including molecular docking, can provide insights into the compound's potential interactions with biological targets. These studies are crucial for predicting binding affinities and identifying potential modifications to enhance efficacy.

Experimental Evaluation

Experimental evaluation of the compound's biological activity would involve in vitro and in vivo studies to assess its potency and specificity against target enzymes or proteins. This step is essential for determining its therapeutic potential and safety profile.

Data Table: Comparison of Similar Compounds

Compound NameCAS NumberMolecular WeightMolecular Formula
N-(2,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide1021228-60-3450.5C23H22N4O4S
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide1021229-42-4478.6C25H26N4O4S
N-(2,5-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide1021255-36-6450.52C23H22N4O4S

This table highlights the diversity of compounds with similar structures, emphasizing the potential for modification and optimization in drug discovery efforts.

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